molecular formula C7H7BClFO3 B1419056 (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 867333-04-8

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Cat. No. B1419056
CAS RN: 867333-04-8
M. Wt: 204.39 g/mol
InChI Key: CVKDGGIRBCXOSZ-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, or 6-CFMBA, is an organoboron compound that has been used in a variety of scientific research applications. 6-CFMBA is a versatile compound that is used in the synthesis of other compounds, as well as in biochemical and physiological experiments.

Scientific Research Applications

Suzuki Cross-Coupling Reaction

“(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” is likely used in the Suzuki cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic compounds .

Sensing Applications

Boronic acids, including derivatives like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid”, are utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. They can be used to develop fluorescent sensors for detecting various biological substances .

Biological Material Research

This compound may serve as a biochemical reagent in life science research, potentially as a biological material or organic compound for studying biological processes or developing pharmaceuticals .

Inhibitors of Checkpoint Kinase Wee1

The compound could be involved in the preparation of inhibitors targeting the checkpoint kinase Wee1, which plays a crucial role in cell cycle regulation and is a target for cancer therapy .

Protodeboronation Reactions

Although not directly mentioned, boronic acids like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” could be used in protodeboronation reactions, which are part of organic synthesis processes to remove boron groups from molecules .

Modulators of GABAA Receptors

It might also be used in the preparation of functionally selective allosteric modulators of GABAA receptors, which are significant in neuroscience research and have implications for treating neurological disorders .

properties

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDGGIRBCXOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659410
Record name (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

CAS RN

867333-04-8
Record name (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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